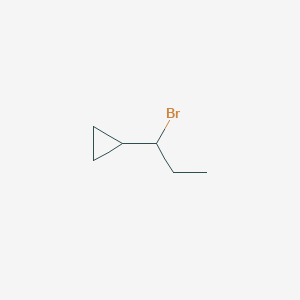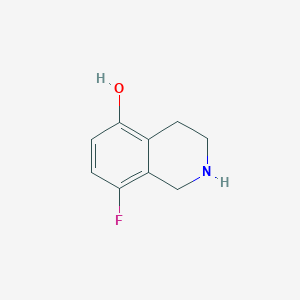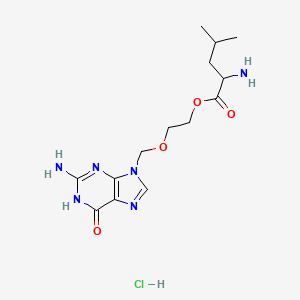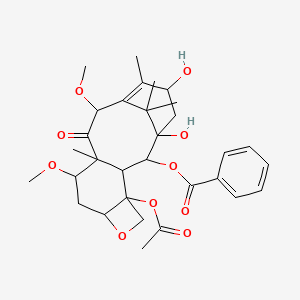
5-Methyl-2-phenylsulfanylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Metil-2-fenilsulfanylciclohexan-1-ona: es un compuesto orgánico caracterizado por un núcleo de ciclohexanona sustituido con un grupo metilo en la posición 5 y un grupo fenilsulfanyl en la posición 2
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-Metil-2-fenilsulfanylciclohexan-1-ona generalmente implica la reacción de ciclohexanona con reactivos apropiados para introducir los grupos metilo y fenilsulfanyl. Un método común implica el uso de bromuro de metilmagnesio (reactivo de Grignard) para introducir el grupo metilo, seguido de la reacción con cloruro de fenilsulfanyl para introducir el grupo fenilsulfanyl. Las condiciones de reacción a menudo incluyen disolventes anhidros y atmósfera inerte para evitar reacciones secundarias no deseadas.
Métodos de Producción Industrial: La producción industrial de 5-Metil-2-fenilsulfanylciclohexan-1-ona puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: 5-Metil-2-fenilsulfanylciclohexan-1-ona puede sufrir reacciones de oxidación para formar sulfóxidos o sulfonas. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: La reducción del grupo carbonilo en 5-Metil-2-fenilsulfanylciclohexan-1-ona se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de litio y aluminio, lo que lleva a la formación del alcohol correspondiente.
Sustitución: El grupo fenilsulfanyl puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleófila. Por ejemplo, el tratamiento con haluros de alquilo puede introducir grupos alquilo en lugar del grupo fenilsulfanyl.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico, ácido acético como disolvente.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, etanol o éter como disolvente.
Sustitución: Haluros de alquilo, disolventes apróticos polares como la dimetilformamida (DMF).
Principales Productos:
Oxidación: Sulfóxidos, sulfonas.
Reducción: Alcoholes.
Sustitución: Ciclohexanonas sustituidas con alquilo.
Aplicaciones Científicas De Investigación
Química: 5-Metil-2-fenilsulfanylciclohexan-1-ona se utiliza como intermedio en la síntesis de diversos compuestos orgánicos. Su estructura única la convierte en un valioso bloque de construcción en el desarrollo de nuevos materiales y catalizadores.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas y las vías metabólicas. Sus derivados pueden exhibir actividad biológica, lo que lo convierte en un posible candidato para el desarrollo de fármacos.
Medicina: El compuesto y sus derivados pueden tener propiedades farmacológicas que pueden explorarse para aplicaciones terapéuticas. La investigación sobre sus efectos en los sistemas biológicos puede proporcionar información sobre su potencial como candidato a fármaco.
Industria: En el sector industrial, 5-Metil-2-fenilsulfanylciclohexan-1-ona se puede utilizar en la producción de productos químicos y materiales especiales. Su reactividad y versatilidad lo hacen adecuado para diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-Metil-2-fenilsulfanylciclohexan-1-ona implica su interacción con objetivos moleculares específicos. El grupo fenilsulfanyl puede participar en diversas reacciones químicas, influyendo en la reactividad y la actividad biológica del compuesto. El núcleo de ciclohexanona puede interactuar con enzimas y receptores, modulando su actividad y conduciendo a efectos biológicos específicos. Los estudios detallados sobre sus objetivos moleculares y vías son esenciales para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos Similares:
Ácido 5-metil-1-fenil-1H-pirazola-4-carboxílico: Este compuesto comparte los grupos metilo y fenilo, pero difiere en la estructura central, que es un anillo de pirazol en lugar de un anillo de ciclohexanona.
2-Fenilsulfanylciclohexanona: Similar a 5-Metil-2-fenilsulfanylciclohexan-1-ona, pero carece del grupo metilo en la posición 5.
5-Metil-2-fenilciclohexanona: Estructura similar pero sin el grupo fenilsulfanyl.
Singularidad: 5-Metil-2-fenilsulfanylciclohexan-1-ona es única debido a la presencia de ambos grupos metilo y fenilsulfanyl en el núcleo de ciclohexanona. Esta combinación de sustituyentes confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
IUPAC Name |
5-methyl-2-phenylsulfanylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQHIPYOBZAUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate](/img/structure/B12290286.png)
![10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12290292.png)
![N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide](/img/structure/B12290309.png)



![Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane](/img/structure/B12290330.png)
![7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12290332.png)
![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)
![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)



![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)
